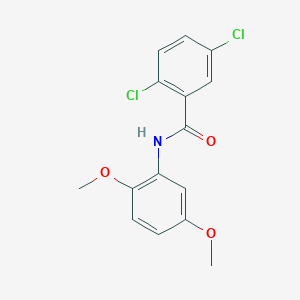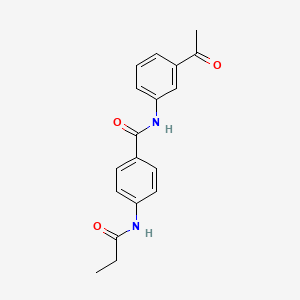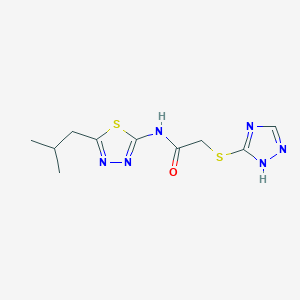
2,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide, commonly known as UMI-77, is a chemical compound used in scientific research. It is a selective inhibitor of the protein known as S100A1, which is involved in various cellular processes such as calcium signaling, cell growth, and differentiation.
Aplicaciones Científicas De Investigación
UMI-77 has been used in various scientific research studies to investigate the role of S100A1 in different cellular processes. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting S100A1-mediated signaling pathways. Additionally, UMI-77 has been used to study the effects of S100A1 on cardiac function and calcium signaling in cardiomyocytes.
Mecanismo De Acción
UMI-77 selectively binds to S100A1 and disrupts its interaction with target proteins, thereby inhibiting its activity. S100A1 is known to interact with various proteins involved in calcium signaling and cell growth, and its dysregulation has been implicated in various diseases including cancer and heart failure. By targeting S100A1, UMI-77 has the potential to modulate these disease processes.
Biochemical and Physiological Effects:
UMI-77 has been shown to have various biochemical and physiological effects in different cell types. For example, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In cardiomyocytes, UMI-77 has been shown to modulate calcium signaling and improve cardiac function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using UMI-77 in lab experiments is its selectivity for S100A1, which allows for specific targeting of this protein without affecting other cellular processes. Additionally, UMI-77 has been shown to have low toxicity in vitro and in vivo, making it a viable candidate for further preclinical studies. However, one limitation of using UMI-77 is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving UMI-77. One area of interest is the development of more potent and selective inhibitors of S100A1, which could have therapeutic potential for various diseases. Additionally, further studies are needed to elucidate the specific mechanisms by which UMI-77 modulates S100A1-mediated signaling pathways, as well as its potential interactions with other cellular proteins. Finally, the use of UMI-77 in combination with other drugs or therapies could be explored as a potential strategy for improving treatment outcomes in various diseases.
Métodos De Síntesis
UMI-77 can be synthesized using a multistep process starting from 2,5-dimethoxybenzaldehyde and 2,5-dichlorobenzoyl chloride. The reaction involves the formation of an amide bond between the two compounds, followed by the reduction of the resulting intermediate to yield UMI-77. The purity of the compound can be verified using various analytical techniques such as NMR spectroscopy and HPLC.
Propiedades
IUPAC Name |
2,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-10-4-6-14(21-2)13(8-10)18-15(19)11-7-9(16)3-5-12(11)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEZADSSSVGIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843120.png)
![N-[4-(acetylamino)-3-methoxyphenyl]benzamide](/img/structure/B5843121.png)
![3-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5843122.png)

![5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5843136.png)

![N-{2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5843152.png)


![N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5843200.png)
![2-{4-[(4-tert-butylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5843208.png)

![5-[(3,4-difluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5843217.png)